![molecular formula C21H23N5 B2563391 3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866843-82-5](/img/structure/B2563391.png)
3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” belongs to a class of compounds known as triazoloquinazolines . These compounds are relevant structural templates in both natural and synthetic biologically active compounds . They have been synthesized as potential antiviral and antimicrobial agents .
Synthesis Analysis
The synthesis of similar compounds involves a nucleophilic substitution reaction . For example, a new series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines .Molecular Structure Analysis
The molecular structure of these compounds is complex, with a triazoloquinazoline core. This core is often decorated with various functional groups to enhance its biological activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve nucleophilic substitution reactions . Additionally, a retro Diels–Alder (RDA) procedure has been used in the synthesis of related compounds .Scientific Research Applications
Antitubercular Activity
Tuberculosis (TB) remains a global health challenge, especially in individuals with weakened immune systems, such as those co-infected with HIV. The compound XIa–o, synthesized from nucleophilic substitution reactions, has shown promising antitubercular activity. Notably, compounds N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine (IXi) and N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine (IXk) exhibited potent activity against E. coli, P. aeruginosa, and S. epidermidis, with a minimum inhibitory concentration (MIC) of 3 µg/mL. Additionally, IXi demonstrated antitubercular activity at 6.25 µg/mL and anti-HIV activity at 7.15 µg/mL against both HIV1 and HIV2 .
Anti-HIV Activity
Given the co-infection risk between TB and HIV, compounds like IXi and IXk hold promise as dual agents. Their anti-HIV activity suggests potential for further optimization and development as novel antitubercular and anti-HIV agents. These findings contribute to addressing the challenges posed by multi-drug-resistant TB strains and the need for effective treatments .
Antibacterial Activity
The same compounds (IXi and IXk) also exhibit antibacterial activity against gram-positive and gram-negative bacteria. Their MIC values indicate strong efficacy against E. coli, P. aeruginosa, and S. epidermidis. These results underscore the compound’s potential as an antimicrobial agent .
Other Applications
While the primary focus has been on antitubercular and anti-HIV activities, further investigations may reveal additional applications. Researchers could explore its potential in drug discovery, medicinal chemistry, and related fields.
properties
IUPAC Name |
3-(3-methylphenyl)-N-pentyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5/c1-3-4-7-13-22-20-17-11-5-6-12-18(17)26-21(23-20)19(24-25-26)16-10-8-9-15(2)14-16/h5-6,8-12,14H,3-4,7,13H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXKNJKTHKZGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

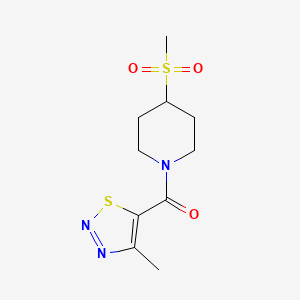
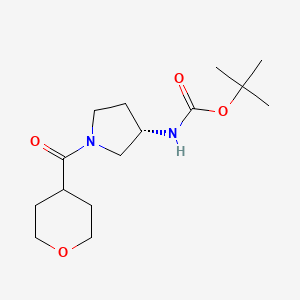
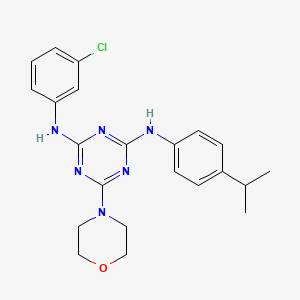
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide](/img/structure/B2563316.png)
![N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2563318.png)
![2-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2563319.png)
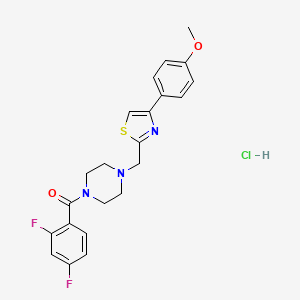
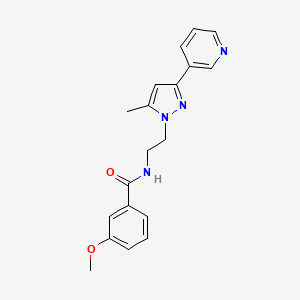
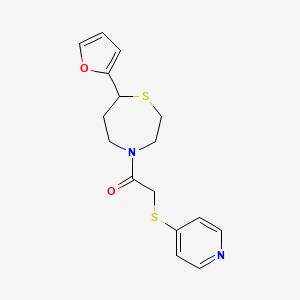
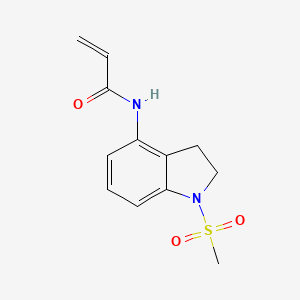
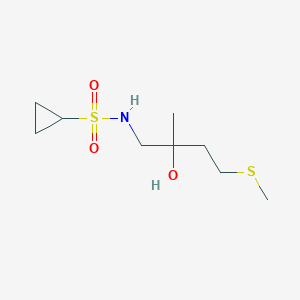
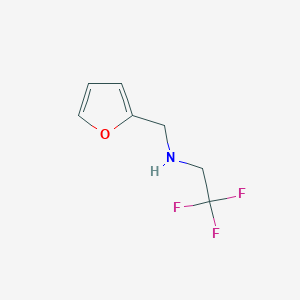
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2563329.png)
![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2563331.png)